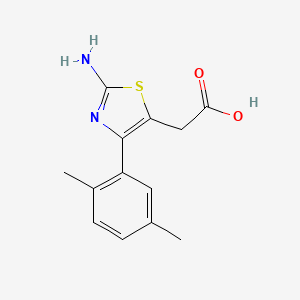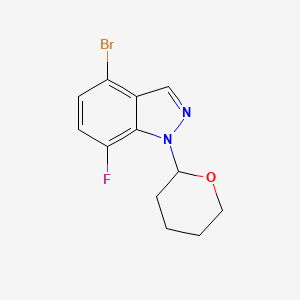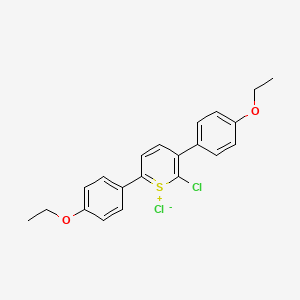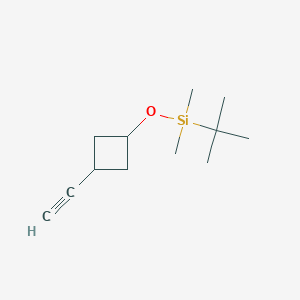
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane is a chemical compound with the molecular formula C12H22OSi. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an ethynyl group, and a cyclobutoxy group attached to a dimethylsilane moiety.
Métodos De Preparación
The synthesis of tert-butyl(3-ethynylcyclobutoxy)dimethylsilane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutoxy group: This can be achieved through the reaction of a cyclobutanol derivative with an appropriate reagent to introduce the ethynyl group.
Introduction of the tert-butyl group: This step involves the reaction of the intermediate compound with tert-butyl chloride in the presence of a base.
Attachment of the dimethylsilane moiety: The final step involves the reaction of the intermediate with dimethylchlorosilane in the presence of a catalyst to form the desired product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the ethynyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl(3-ethynylcyclobutoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a silylating agent, protecting hydroxyl groups via silylation. This protection is crucial in various synthetic processes, allowing for selective reactions to occur without interference from hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparación Con Compuestos Similares
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane can be compared with other similar compounds, such as:
Tert-butyl(dimethyl)silanol: This compound also contains a tert-butyl group and a dimethylsilane moiety but lacks the ethynyl and cyclobutoxy groups.
Tert-butyl(ethynyl)dimethylsilane: This compound contains a tert-butyl group and an ethynyl group but lacks the cyclobutoxy group.
Cyclobutoxy(dimethyl)silane: This compound contains a cyclobutoxy group and a dimethylsilane moiety but lacks the tert-butyl and ethynyl groups.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
Propiedades
Fórmula molecular |
C12H22OSi |
|---|---|
Peso molecular |
210.39 g/mol |
Nombre IUPAC |
tert-butyl-(3-ethynylcyclobutyl)oxy-dimethylsilane |
InChI |
InChI=1S/C12H22OSi/c1-7-10-8-11(9-10)13-14(5,6)12(2,3)4/h1,10-11H,8-9H2,2-6H3 |
Clave InChI |
BFVCRAMXPHGHIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



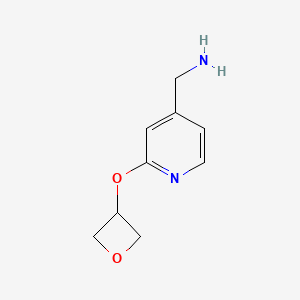
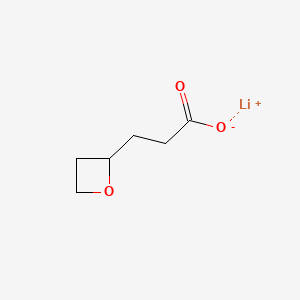
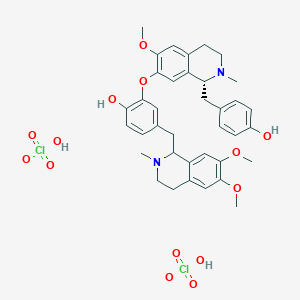


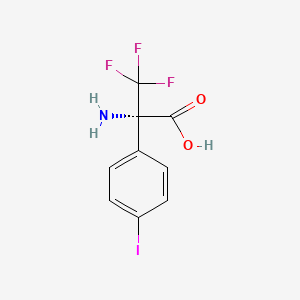
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13910362.png)
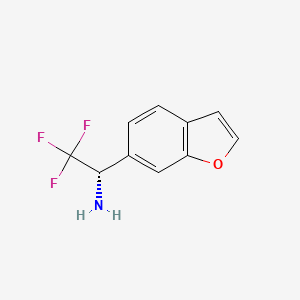
![Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)

